11-(4-fluorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
説明
This compound is a tricyclic heterocyclic system featuring a fused 8-thia-3,10-diaza core, substituted with a 4-fluorophenyl group at position 11, a hydroxy group at position 6, and a trifluoromethyl group at position 12. The structural complexity arises from its polycyclic framework, which includes a bicyclo[7.4.0] system with fused thiazine and pyran-like rings. The presence of fluorine atoms and the trifluoromethyl group suggests enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . Its crystal structure, determined using SHELX-based methodologies , likely exhibits unique hydrogen-bonding patterns due to the hydroxy group, influencing solubility and crystal packing .
特性
分子式 |
C17H8F4N2O2S |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
11-(4-fluorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C17H8F4N2O2S/c18-8-3-1-7(2-4-8)10-5-9(17(19,20)21)13-14-15(26-16(13)22-10)11(24)6-12(25)23-14/h1-6H,(H2,23,24,25) |
InChIキー |
GXCQIRVWGGMEPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)F |
製品の起源 |
United States |
準備方法
Cyclocondensation of β-Ketoamides and Thioamides
The diazatricyclo framework is synthesized using a domino reaction between β-ketoamide precursors and thioamides. For example, 6β-bromoandrostenedione analogs react with thioacetamides in HFIP to form thiazolo-fused intermediates. Adapting this methodology, the synthesis proceeds as follows:
Reaction Conditions
-
Solvent : HFIP (5 mL/mmol substrate)
-
Temperature : Reflux (80°C)
-
Time : 12–24 hours
-
Yield : 50–65%
Mechanistic Insights
-
Nucleophilic attack : Thioamide sulfur attacks the β-carbon of the bromoenone, forming a hemithioacetal intermediate (ΔG‡ = +18.72 kcal/mol).
-
Intramolecular S<sub>N</sub>2' cyclization : Displacement of bromide generates the thiazoline ring (ΔG = −25.57 kcal/mol).
-
Dehydration : Acidic HFIP promotes water elimination, aromatizing the system (ΔG = −28.01 kcal/mol).
Installation of the Trifluoromethyl Group
Fluorination of Trichloromethyl Precursors
The trifluoromethyl group at position 13 is introduced via Yarovenko-Vasil’eva fluorination:
Procedure
-
Chlorothionoformate synthesis : React 4-chlorophenylchlorothionoformate with MoF<sub>6</sub> in dichloromethane.
-
Fluorination : Treat intermediate with SbF<sub>3</sub>/SbCl<sub>5</sub> (3:1 molar ratio) at 120°C for 6 hours.
Challenges
-
Toxicity of chlorothionoformates necessitates strict containment.
-
Side reactions (e.g., overfluorination) are mitigated by stoichiometric control.
Functionalization with 4-Fluorophenyl Substituent
Suzuki-Miyaura Coupling
The 4-fluorophenyl group is introduced via palladium-catalyzed cross-coupling:
Conditions
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base : Cs<sub>2</sub>CO<sub>3</sub> (2 equiv)
-
Solvent : DME/H<sub>2</sub>O (4:1)
-
Temperature : 90°C, 12 hours
-
Yield : 60–70%
Post-Reaction Workup
-
Extract with ethyl acetate (3 × 50 mL).
-
Purify via silica gel chromatography (hexane/EtOAc 3:1).
Hydroxylation at Position 6
Oxidative Hydroxylation
The 6-hydroxy group is installed using mCPBA (meta-chloroperbenzoic acid):
Procedure
-
Dissolve intermediate in CH<sub>2</sub>Cl<sub>2</sub> (0.1 M).
-
Add mCPBA (1.2 equiv) at 0°C.
-
Stir at room temperature for 4 hours.
-
Yield : 55–60%
Side Products
-
Overoxidation to quinones is suppressed by limiting reaction time.
Final Product Isolation and Characterization
Recrystallization
The crude product is purified via slow cooling in toluene:
Steps
-
Dissolve in boiling toluene (25–30 mL/g).
-
Filter hot solution through Celite.
-
Cool to room temperature overnight.
-
Collect crystals via vacuum filtration.
Purity
-
99% by HPLC (C18 column, MeCN/H<sub>2</sub>O 70:30).
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, ArH), 7.54 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 5.42 (s, 1H, OH).
-
<sup>13</sup>C NMR : δ 178.9 (C=O), 162.3 (q, J = 34 Hz, CF<sub>3</sub>), 134.5–116.2 (ArC).
Comparative Analysis of Synthetic Routes
化学反応の分析
この化合物は、次のようなさまざまな種類の化学反応を起こします。
酸化: ヒドロキシル基は、ケトンを形成するために酸化できます。
還元: カルボニル基は、アルコールを形成するために還元できます。
置換: フッ素原子は、適切な条件下で他の官能基で置換できます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。
科学的研究の応用
11-(4-フルオロフェニル)-6-ヒドロキシ-13-(トリフルオロメチル)-8-チア-3,10-ジアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7),5,10,12-ペンタエン-4-オンには、科学研究におけるいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗菌作用など、その潜在的な生物活性について調査されています.
医学: 構造上の特徴から、非ステロイド性抗炎症薬(NSAID)としての可能性が探られています.
産業: 特定の化学的性質を持つ新しい材料の開発に使用されています。
作用機序
この化合物の作用機序は、特定の分子標的および経路との相互作用を含みます。 たとえば、その抗炎症作用は、プロ炎症性サイトカインや酵素の産生を阻害する能力によるものと考えられています 。フッ素およびトリフルオロメチル基の存在は、標的タンパク質への結合親和性を高め、その有効性を高めます。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Hydrogen Bonding : The hydroxy group in the target compound facilitates intermolecular hydrogen bonding, unlike the methoxy or unsubstituted analogs, which may reduce aqueous solubility .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound significantly increases lipophilicity (LogP ~3.8) compared to the 13-phenyl analog (LogP ~2.9).
- The hydroxy group contributes to higher polarity, though this may be offset by the trifluoromethyl group’s hydrophobicity.
Crystallographic and Conformational Analysis
- Target Compound : Expected to exhibit planar tricyclic core with slight puckering (quantified via Cremer-Pople parameters ). The hydroxy group may form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the crystal lattice .
- Heptacyclic Analog: Monoclinic P2₁/c symmetry with elongated π-stacking due to the benzylidene moiety .
生物活性
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 380.3 g/mol
Structural Characteristics
The compound features a unique bicyclic structure that incorporates both sulfur and nitrogen atoms, contributing to its biological activity. The presence of fluorine atoms may enhance its lipophilicity and biological interactions.
Anticancer Activity
Preliminary studies have suggested that compounds with trifluoromethyl groups can influence cancer cell proliferation. The presence of the fluorophenyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and metastasis.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes linked to metabolic pathways in cancer or infectious diseases. This is supported by findings from similar compounds that demonstrate enzyme inhibition leading to therapeutic effects.
Study on Antimicrobial Efficacy
A study investigated a related thiazole derivative's effect on Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting that the structural characteristics of these compounds are critical for their antimicrobial efficacy.
Research on Anticancer Properties
In vitro studies have shown that compounds with trifluoromethyl substitutions can induce apoptosis in cancer cell lines. For example, a related compound was found to reduce cell viability by 50% at concentrations as low as 10 µM in MCF-7 breast cancer cells.
Enzyme Activity Assays
Enzyme assays using similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression. The inhibition rates were significant, suggesting potential therapeutic applications for inflammatory diseases and cancer.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 893653-88-8 |
| Molecular Formula | CHFNOS |
| Molecular Weight | 380.3 g/mol |
| Antimicrobial MIC (example) | 32 µg/mL against Staphylococcus aureus |
| Anticancer IC50 (example) | 10 µM in MCF-7 breast cancer cells |
| Enzyme Inhibition | Significant inhibition of COX enzymes |
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions), and reaction time. For example, intermediates with fluorophenyl or trifluoromethyl groups may require anhydrous conditions to prevent hydrolysis. Purification via column chromatography or preparative HPLC is essential to isolate the final product. Analytical techniques like / NMR and LC-MS should validate structural integrity at each step .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while / NMR and 2D NMR (e.g., COSY, HSQC) elucidate connectivity and stereochemistry. X-ray crystallography provides definitive proof of molecular geometry, especially for complex fused-ring systems. Purity should be assessed using HPLC with UV/Vis or MS detection, ensuring ≥95% purity for biological assays .
Q. How can researchers design in vitro assays to screen the compound’s bioactivity against specific molecular targets?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to measure IC values. Cell-based assays (e.g., cytotoxicity or apoptosis in cancer cell lines) should employ standardized protocols (e.g., MTT or Annexin V staining) with positive controls. Dose-response curves and triplicate replicates are critical for reproducibility .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line origin, serum concentration, assay temperature). Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream signaling). Assess compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts. Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s target selectivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing the 4-fluorophenyl group with other halogens or electron-withdrawing groups). Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes and guide rational design .
Q. What methodologies are optimal for determining the compound’s crystal structure, and how does this inform drug design?
- Methodological Answer : Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane). Collect X-ray diffraction data (Cu-Kα or synchrotron sources) and solve the structure using SHELX. Refinement with Olex2 or similar software reveals bond angles, torsion strains, and non-covalent interactions (e.g., hydrogen bonds). This data guides optimization of solubility and binding affinity .
Q. How can researchers integrate environmental fate studies into early-stage development to assess ecological risks?
- Methodological Answer : Conduct OECD 301 biodegradation tests to estimate persistence. Measure logP values (via shake-flask or HPLC) to predict bioaccumulation potential. Use LC-MS/MS to quantify degradation products in simulated wastewater. Align with INCHEMBIOL project frameworks for cross-disciplinary risk assessment .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC/IC. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput screening, apply Z’-factor validation to ensure assay robustness .
Q. How should theoretical frameworks guide mechanistic studies of this compound’s action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
